molecular formula C18H20ClN3O3S B4393836 N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide

N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide

Cat. No. B4393836
M. Wt: 393.9 g/mol
InChI Key: ULEUKLUOSJAXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide, also known as CP-690,550, is a small molecule drug that has been developed as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokine receptors, which are involved in the immune response. CP-690,550 has been shown to have potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as in transplant rejection.

Mechanism of Action

JAK3 plays a key role in the signaling pathways of cytokine receptors, which are involved in the immune response. N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide selectively inhibits JAK3, which leads to a reduction in the production of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), and interleukin-7 (IL-7). This in turn leads to a reduction in the activation and proliferation of T cells and B cells, which are involved in the immune response.
Biochemical and Physiological Effects
N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide inhibits the phosphorylation of JAK3 and downstream signaling molecules such as STAT5. In animal models of autoimmune diseases, N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide has been shown to reduce the infiltration of inflammatory cells into affected tissues and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide for lab experiments include its selectivity for JAK3, which allows for the study of the specific role of JAK3 in the immune response. The limitations of N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide include its potential off-target effects on other JAK family members, as well as its potential toxicity at high doses.

Future Directions

For research on N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide include the development of more selective JAK3 inhibitors with improved pharmacokinetic properties. In addition, further studies are needed to determine the long-term safety and efficacy of N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide in clinical trials. Finally, N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide may have potential applications in other autoimmune diseases beyond rheumatoid arthritis and psoriasis, such as multiple sclerosis and inflammatory bowel disease.

Scientific Research Applications

N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In vitro studies have shown that N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide is a potent inhibitor of JAK3, with selectivity over other JAK family members. In animal models of autoimmune diseases such as rheumatoid arthritis and psoriasis, N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide has been shown to reduce inflammation and improve clinical symptoms.

properties

IUPAC Name

N-[4-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-13-4-5-15(12-17(13)19)21-26(24,25)16-8-6-14(7-9-16)20-18(23)22-10-2-3-11-22/h4-9,12,21H,2-3,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEUKLUOSJAXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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